5-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole
Description
This compound is a bicyclic heterocyclic system comprising a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-methoxyphenyl group at the 2-position of the thiazole ring and a methyl group at the 6-position of the triazole moiety. Its molecular formula is C₁₆H₁₃N₃O₃S₂, with a molecular weight of 359.42 g/mol.
Properties
IUPAC Name |
5-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS2/c1-9-13(22-15-16-8-17-19(9)15)12-7-21-14(18-12)10-3-5-11(20-2)6-4-10/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINQSJCSWLPBRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C3=CSC(=N3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamides and hydrazine derivatives
Biological Activity
The compound 5-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
- Molecular Formula: C15H12N4OS2
- Molecular Weight: 328.41 g/mol
- CAS Number: 478080-32-9
The compound features a thiazole moiety linked to a methoxyphenyl group and a triazole structure, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole and triazole derivatives. The compound has shown significant activity against various cancer cell lines.
Case Study:
A study conducted by Evren et al. (2019) evaluated thiazole derivatives for their anticancer properties against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cell line. The results indicated that compounds similar to this compound exhibited selective cytotoxicity with IC50 values less than that of standard drugs like doxorubicin .
Anticonvulsant Activity
The anticonvulsant effects of thiazole derivatives have also been documented. In a picrotoxin-induced convulsion model, compounds with structural similarities to the target compound demonstrated effective anticonvulsant activity with low median effective doses (ED50) .
Table 1: Summary of Biological Activities
| Activity Type | Model Used | IC50/ED50 (mg/kg) | Reference |
|---|---|---|---|
| Anticancer | A549 Cells | < 10 | Evren et al. |
| Anticonvulsant | Picrotoxin-induced convulsion | 18.4 |
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring and the thiazole moiety significantly influence biological activity. The presence of electron-donating groups such as methoxy at specific positions enhances anticancer efficacy .
While specific mechanisms for this compound have yet to be fully elucidated, it is suggested that these compounds may interact with critical cellular pathways involved in apoptosis and cell proliferation. Molecular dynamics simulations have shown potential interactions with proteins involved in cancer progression .
Scientific Research Applications
Anticonvulsant Activity
Recent studies have indicated that compounds similar to 5-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole exhibit anticonvulsant properties. For example:
- A study demonstrated that thiazole derivatives showed significant effectiveness in a picrotoxin-induced convulsion model. The structure-activity relationship (SAR) analysis suggested that the presence of a methoxyphenyl group enhances anticonvulsant activity significantly .
Anticancer Activity
The compound has also been investigated for its anticancer properties:
- A series of thiazole derivatives were synthesized and tested against various cancer cell lines. One notable study found that certain thiazole-integrated analogues exhibited strong selectivity against human lung adenocarcinoma cells (A549), with IC50 values indicating potent activity .
- Another study focused on phenylthiazole-incorporated quinoline derivatives, which displayed remarkable efficacy against colon carcinoma (HCT-15) and lung cancer (NCI-H322), attributed to the methoxy group present in their structure .
Case Study 1: Anticonvulsant Efficacy
A research team synthesized several thiazole-based compounds and evaluated their anticonvulsant activities. The most active compound demonstrated a median effective dose (ED50) of 18.4 mg/kg in the picrotoxin model. The presence of specific substituents significantly influenced the anticonvulsant efficacy .
Case Study 2: Anticancer Screening
In another investigation, a library of thiazole derivatives was screened for anticancer activity against multiple cell lines including HepG2 and HT-29. Compounds displayed varying degrees of cytotoxicity with some achieving IC50 values below 30 µM, indicating promising anticancer potential .
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in substituents on the phenyl ring, heterocyclic core, or appended functional groups. Below is a comparative analysis:
Pharmacological Activity Trends
- Anticonvulsant Activity : Fluorinated derivatives (e.g., 6-(4-fluorophenyl)) exhibit strong activity in the maximal electroshock (MES) model, likely due to improved blood-brain barrier penetration via fluorine’s lipophilicity. Propoxy-substituted analogs (e.g., 5b) show dual MES/PTZ activity, suggesting broader mechanistic engagement (e.g., GABAergic modulation) .
- Anticancer Activity : Methoxy and trimethoxy substituents (e.g., 3,4,5-trimethoxyphenyl) correlate with enhanced cytotoxicity, possibly via tubulin inhibition or DNA intercalation. Acetate esters (e.g., 4-acetoxyphenyl) improve solubility without compromising selectivity .
Physicochemical and Structural Insights
- Electron-Donating vs. Withdrawing Groups : Methoxy groups (electron-donating) enhance π-stacking in hydrophobic pockets, while fluorine (electron-withdrawing) improves metabolic stability and bioavailability .
- Crystallography : Isostructural analogs (e.g., fluorophenyl derivatives) exhibit planar conformations, except for perpendicularly oriented substituents, which may affect binding kinetics .
Q & A
Q. What are the common synthetic routes for 5-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole?
Methodological Answer: The synthesis typically involves multi-step heterocyclic condensation. Key steps include:
- Step 1: Formation of the pyrazole core using hydrazine hydrate and diethyl oxalate in toluene under reflux .
- Step 2: Cyclization with thiosemicarbazide or carboxylic acids in phosphorus oxychloride to form the triazole-thiazole fused system .
- Step 3: Purification via column chromatography or recrystallization (e.g., ethanol/water mixtures) .
Critical Parameters: Reaction temperature (e.g., 50–80°C), solvent polarity, and catalyst selection (e.g., sodium hydride) influence yields .
Q. Which characterization techniques are essential for confirming the compound’s structure?
Methodological Answer:
- 1H/13C NMR: Assigns proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and confirms aromaticity .
- IR Spectroscopy: Identifies functional groups (e.g., C=N stretching at 1600–1650 cm⁻¹) .
- Elemental Analysis: Validates purity (>95% C, H, N, S content) .
- HPLC: Assesses purity (>98% by reverse-phase C18 columns) .
Q. How is the compound’s preliminary bioactivity screened?
Methodological Answer:
- In vitro Antifungal Assays: Test against Candida albicans using broth microdilution (MIC values <10 µg/mL suggest potency) .
- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to determine IC50 values .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthetic yields?
Methodological Answer:
-
Solvent Screening: Compare polar aprotic solvents (e.g., DMF) vs. toluene for cyclization efficiency .
-
Catalyst Optimization: Test Lewis acids (e.g., ZnCl2) or bases (e.g., K2CO3) to accelerate ring closure .
-
Table 1: Example optimization
Solvent Catalyst Temperature (°C) Yield (%) Toluene None 80 45 DMF ZnCl2 100 68
Q. How to resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Cross-Validation: Combine 2D NMR (COSY, HSQC) to assign overlapping signals in fused heterocycles .
- X-ray Crystallography: Resolve ambiguities in regiochemistry (e.g., thiazole vs. triazole connectivity) .
- Case Study: Inconsistent NOE correlations may arise from dynamic rotational isomerism; variable-temperature NMR can clarify .
Q. What strategies validate molecular docking predictions for this compound’s antifungal activity?
Methodological Answer:
- Target Selection: Dock against 14α-demethylase (PDB: 3LD6) using AutoDock Vina .
- Experimental Correlation: Compare docking scores (e.g., binding energy < -8 kcal/mol) with in vitro MIC values .
- Mutagenesis Studies: Engineer yeast strains with 14α-demethylase mutations to test resistance .
Q. How to design in vivo models for evaluating antitumor efficacy?
Methodological Answer:
Q. What are key considerations for improving aqueous solubility and formulation?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
